molecular formula C21H17N3O4S B7681194 N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide

Cat. No. B7681194
M. Wt: 407.4 g/mol
InChI Key: HGFKNKRTUSBFCS-UHFFFAOYSA-N
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Description

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide, also known as DTBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has also been shown to inhibit the growth of various cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has been shown to exhibit various biochemical and physiological effects in cells and organisms. In vitro studies have shown that N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide can inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation and pain. N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In vivo studies have shown that N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of various organic compounds. However, N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide, including its potential applications in drug discovery, materials science, and organic synthesis. In drug discovery, N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide could be further investigated as a potential anti-cancer and anti-inflammatory agent. In materials science, N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide could be used as a building block for the synthesis of novel organic materials with improved properties. In organic synthesis, N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide could be further explored as a reagent for the synthesis of various organic compounds.
In conclusion, N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has the potential to be a valuable tool for drug discovery, materials science, and organic synthesis, and further research is needed to fully understand its potential applications.

Synthesis Methods

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide can be synthesized by reacting 2-hydrazinobenzothiazole with diphenylacetyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization using ethanol.

Scientific Research Applications

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. In materials science, N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage. In organic synthesis, N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has been used as a reagent for the synthesis of various organic compounds.

properties

IUPAC Name

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-20(15-23-21(26)18-13-7-8-14-19(18)29(23,27)28)22-24(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFKNKRTUSBFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide

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